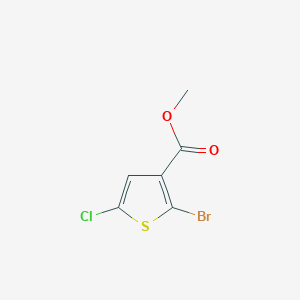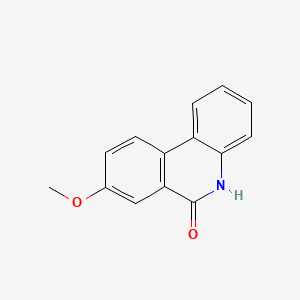
8-Methoxyphenanthridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family Phenanthridines are heterocyclic compounds containing nitrogen within a three-ring structure The presence of a methoxy group at the 8th position and a ketone at the 6th position distinguishes this compound from other phenanthridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyphenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under oxidative conditions. For example, the oxidative cyclization of 2-aryl anilines can be mediated by Co(acac)2/O2 to yield phenanthridine derivatives . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
8-Methoxyphenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of anticancer and antimicrobial activities.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Methoxyphenanthridin-6(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparación Con Compuestos Similares
8-Methoxyphenanthridin-6(5H)-one can be compared with other phenanthridine derivatives, such as:
Phenanthridine: The parent compound without the methoxy and ketone groups.
6-Aminophenanthridine: A derivative with an amino group at the 6th position.
8-Hydroxyphenanthridin-6(5H)-one: A derivative with a hydroxy group at the 8th position.
The presence of the methoxy and ketone groups in this compound imparts unique chemical and biological properties, distinguishing it from these similar compounds.
Propiedades
Número CAS |
38088-95-8 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
8-methoxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-10-11-4-2-3-5-13(11)15-14(16)12(10)8-9/h2-8H,1H3,(H,15,16) |
Clave InChI |
XQGHOCDMMIJFRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


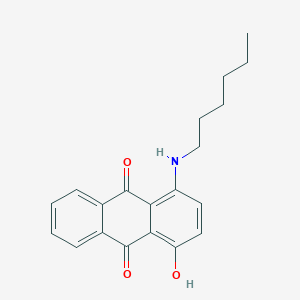

![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)



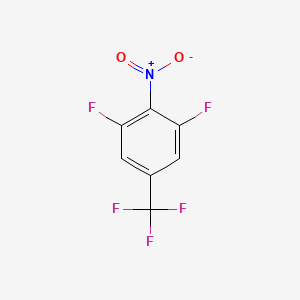
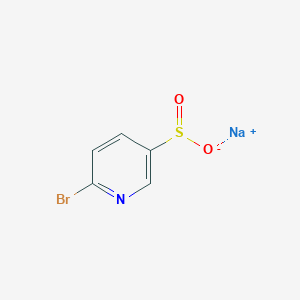
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
